(S)-4-(1-Aminoethyl)phenol
Overview
Description
“(S)-4-(1-Aminoethyl)phenol” is a chemical compound with the CAS Number: 221670-72-0 . It is used as an intermediate in organic synthesis . The compound appears as a white to off-white solid .
Molecular Structure Analysis
The molecular formula of “(S)-4-(1-Aminoethyl)phenol” is C8H11NO . It has an average mass of 137.179 Da and a monoisotopic mass of 137.084061 Da .Physical And Chemical Properties Analysis
“(S)-4-(1-Aminoethyl)phenol” has a density of 1.1±0.1 g/cm3, a boiling point of 252.2±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.9±3.0 kJ/mol and a flash point of 106.3±20.4 °C . The compound has a molar refractivity of 41.2±0.3 cm3, a polar surface area of 46 Å2, and a molar volume of 125.1±3.0 cm3 .Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis and Characterization for Biological Applications : A study by Rafique et al. (2022) explored the synthesis of 4-aminophenol derivatives and their antimicrobial and antidiabetic activities. The synthesized compounds exhibited broad-spectrum activities against various bacterial strains and significant inhibition of amylase and glucosidase. This research highlights the potential of 4-aminophenol derivatives, including (S)-4-(1-Aminoethyl)phenol, in developing antimicrobial and antidiabetic agents.
Analytical Methods
Improving Analytical Methods : A study by Rhine et al. (1998) discussed the Berthelot reaction for determining ammonium in soil extracts and water, involving phenol derivatives. This indicates the role of compounds like (S)-4-(1-Aminoethyl)phenol in improving analytical methods for environmental samples.
Spectrophotometric Analysis : In a study by Sun et al. (2014), hemin-graphene hybrid nanoparticles were used for the spectrophotometric analysis of phenols, demonstrating the potential application of (S)-4-(1-Aminoethyl)phenol in developing novel analytical methods.
Biochemical Activities
Antioxidant and Biochemical Activities : Research by Joseph and Rani (2013) on 4-aminoantipyrine based mixed ligand metal complexes, including 4-aminophenol derivatives, revealed in vitro antimicrobial activity and significant interactions with DNA. This suggests a possible application of (S)-4-(1-Aminoethyl)phenol in creating mixed ligand metal complexes with biochemical significance.
Interaction with Phenolic Compounds : A study by Ozdal et al. (2013) reviewed the interactions of proteins with phenolic compounds, impacting their structure and functionality. This indicates the potential application of (S)-4-(1-Aminoethyl)phenol in studying protein-phenolic interactions and their biochemical implications.
Synthesis for Electroactive Polymer Development : Kaya and Aydın (2012) synthesized a phenol-based polymer for electroactive applications, showcasing the use of 4-aminophenol derivatives in polymer science Kaya & Aydın, 2012.
Phenolic Compounds in Health : Shahidi and Ambigaipalan (2015) discussed the antioxidant properties and health benefits of phenolic compounds, highlighting the importance of research into compounds like (S)-4-(1-Aminoethyl)phenol Shahidi & Ambigaipalan, 2015.
Novel Pathways and Synthesis
- Fermentative Production of Phenol : Miao et al. (2015) constructed a novel synthetic pathway for phenol in Escherichia coli, demonstrating the potential for bio-based production methods involving compounds like (S)-4-(1-Aminoethyl)phenol Miao et al., 2015.
properties
IUPAC Name |
4-[(1S)-1-aminoethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQPLIAKRDYOCB-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(1-Aminoethyl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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